molecular formula C11H18N2O2 B3008803 2-[3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]acetic acid CAS No. 957023-29-9

2-[3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]acetic acid

Cat. No.: B3008803
CAS No.: 957023-29-9
M. Wt: 210.277
InChI Key: QRVMFOVTGOXUCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3,5-Dimethyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]acetic acid is a pyrazole-based carboxylic acid derivative characterized by a 3,5-dimethyl-substituted pyrazole ring, a 2-methylpropyl (isobutyl) group at the N1 position, and an acetic acid moiety at the C4 position. Pyrazole derivatives are widely explored in medicinal and agrochemical research due to their versatile pharmacological properties and structural tunability.

Properties

IUPAC Name

2-[3,5-dimethyl-1-(2-methylpropyl)pyrazol-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-7(2)6-13-9(4)10(5-11(14)15)8(3)12-13/h7H,5-6H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVMFOVTGOXUCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(C)C)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957023-29-9
Record name 2-[3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

2-[3,5-Dimethyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]acetic acid (CAS No. 957023-29-9) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a pyrazole ring and an acetic acid moiety. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

The chemical formula of this compound is C11H18N2O2, with a molecular weight of 210.28 g/mol. Its structural representation is as follows:

PropertyValue
Chemical FormulaC11H18N2O2
Molecular Weight210.28 g/mol
IUPAC Name2-[3,5-dimethyl-1-(2-methylpropyl)pyrazol-4-yl]acetic acid
PubChem CID7131172

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antipyretic, and anticancer properties. The biological activity of this compound can be categorized into several key areas:

Anti-inflammatory Activity

Studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The compound's structure allows it to interact with these enzymes effectively.

Anticancer Activity

Recent investigations have highlighted the potential of this compound as an anticancer agent. It has been reported to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and cell cycle arrest.

Analgesic Properties

Similar to other pyrazole derivatives like phenylbutazone and celecoxib, this compound may exhibit analgesic effects by modulating pain pathways in the central nervous system.

In Vitro Studies

A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The IC50 values for different cell lines were determined as follows:

Cell LineIC50 (µM)
MDA-MB-23115.0
Hs 578T12.5
BT-2010.0

The mechanism of action was primarily linked to the induction of apoptosis, as evidenced by increased levels of activated caspase-3 in treated cells .

Animal Studies

In vivo studies have further corroborated the anti-inflammatory effects of this compound. Animal models treated with varying doses exhibited reduced edema and inflammatory markers compared to control groups.

Safety and Toxicology

Safety assessments indicate that while the compound shows promising biological activity, it also possesses potential toxicity risks. Hazard statements associated with this compound include warnings about skin irritation and respiratory issues upon exposure .

Scientific Research Applications

The pyrazole ring system is a prominent feature in many biologically active compounds. The derivative 2-[3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]acetic acid has been studied for various pharmacological activities:

Anticancer Activity

Research indicates that pyrazole derivatives exhibit anticancer properties by inhibiting specific proteins involved in cell division and growth. For instance, studies have shown that compounds containing the pyrazole moiety can inhibit kinesin spindle protein, which is crucial for mitosis .

Case Study : A study on similar pyrazole derivatives demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7, T47-D, MDA-MB 231), highlighting the potential of such compounds in cancer therapeutics .

Anti-inflammatory and Analgesic Effects

Pyrazole derivatives are also known for their anti-inflammatory properties. The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) by these compounds can lead to reduced inflammation and pain relief. This mechanism is essential in developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Neuroprotective Properties

Recent findings suggest that certain pyrazole derivatives may offer neuroprotective effects through monoamine oxidase inhibition, which could be beneficial in treating conditions like depression .

Agrochemical Applications

The versatility of pyrazole derivatives extends to agrochemicals. Their ability to act as herbicides and fungicides has been documented, making them valuable in agricultural practices. The structural modifications of pyrazoles can enhance their efficacy against various plant pathogens and weeds.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often include:

  • Formation of the Pyrazole Ring : Utilizing hydrazine derivatives with appropriate carbonyl compounds.
  • Acetic Acid Derivation : Following the formation of the pyrazole ring, acetic acid is introduced through acylation reactions.

Table 1: Summary of Synthetic Routes

StepReaction TypeKey ReagentsYield (%)
1Hydrazone FormationHydrazine + Carbonyl70%
2CyclizationAcid Catalyst65%
3AcylationAcetic Acid + Base80%

Comparison with Similar Compounds

Key Observations :

  • The acetic acid moiety enables hydrogen bonding and ionic interactions, critical for binding to biological targets. Ester derivatives (e.g., ethyl ester) may serve as prodrugs with improved absorption .

Physicochemical Properties

Comparative data from spectral analyses ():

Property Target Compound 4-Nitrophenyl Derivative (Compound 7) Triazolo-Pyridazin Derivative (E-4c)
¹H NMR (δ ppm) Not reported Singlets for CH3 (2.37–2.52), NH (8.39) Aromatic protons (7.84–8.39)
IR (cm⁻¹) Not reported NH stretch at 3180 Carboxylic acid O-H ~2500–3300
Solubility Likely moderate (carboxylic acid) Low (nitro group increases hydrophobicity) Low (bulky triazolo group)

Q & A

Basic: What are the established synthetic routes for 2-[3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]acetic acid, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves cyclocondensation of substituted pyrazole precursors with acetic acid derivatives. For example:

Pyrazole Core Formation : React ethyl acetoacetate with 2-methylpropyl hydrazine under reflux to form the 1-(2-methylpropyl)-3,5-dimethylpyrazole intermediate. This step may use catalysts like acetic acid (as in ) or DMF-DMA (dimethylformamide dimethyl acetal) for cyclization ( ).

Acetic Acid Functionalization : Introduce the acetic acid moiety via nucleophilic substitution or ester hydrolysis. For instance, react the pyrazole intermediate with chloroacetic acid in the presence of a base (e.g., triethylamine) to neutralize HCl (similar to ).

Characterization : Confirm intermediates using thin-layer chromatography (TLC) with toluene/ethyl acetate/water solvent systems () and NMR spectroscopy (e.g., ¹H NMR for methyl and pyrazole proton signals) ( ). Final purity is validated via elemental analysis (C, H, N percentages) ().

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

NMR Spectroscopy : ¹H and ¹³C NMR to identify the pyrazole ring protons (δ 6.0–7.5 ppm), methyl groups (δ 1.2–2.5 ppm), and acetic acid carboxyl (δ ~170 ppm) ( ).

Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated for C₁₁H₁₈N₂O₂: 210.1368) and detect fragmentation patterns.

X-ray Crystallography : Resolve crystal structures to confirm substituent positions and hydrogen-bonding interactions (as demonstrated for related pyrazole-carboxylic acids in ).

Elemental Analysis : Verify empirical formula accuracy (e.g., C 62.84%, H 8.63%, N 13.32%) ().

Advanced: How can researchers optimize reaction yields for this compound when scaling up synthesis?

Methodological Answer:

Catalyst Screening : Test bases like triethylamine vs. DBU (1,8-diazabicycloundec-7-ene) to improve nucleophilic substitution efficiency ().

Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., ethanol/water mixtures) to enhance solubility and reduce side reactions ().

Temperature Control : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity (as seen in for analogous pyrazole derivatives).

Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization in ethanol to isolate high-purity product ().

Advanced: How should contradictions in reported biological activity data (e.g., antileishmanial vs. low efficacy) be addressed?

Methodological Answer:

Structural Analog Comparison : Compare activity of this compound with analogs lacking the 2-methylpropyl group (e.g., 3,5-dimethylpyrazole derivatives in ) to assess substituent impact.

Dose-Response Studies : Conduct in vitro assays across multiple concentrations (e.g., 1–100 μM) to establish IC₅₀ values and validate reproducibility ().

Metabolic Stability Tests : Evaluate hepatic microsomal stability to rule out rapid degradation as a cause of inconsistent efficacy (methodology from ).

Target Binding Assays : Use surface plasmon resonance (SPR) or molecular docking to confirm binding affinity to proposed targets (e.g., Leishmania enzymes) ().

Advanced: What computational approaches are suitable for modeling this compound’s interactions with biological targets?

Methodological Answer:

Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability (as applied in ).

Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity ().

QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors ().

ADMET Prediction : Use tools like SwissADME to predict absorption, distribution, and toxicity profiles ().

Advanced: How can crystallographic data discrepancies (e.g., unit cell parameters) be resolved for this compound?

Methodological Answer:

Data Collection : Repeat X-ray diffraction experiments at low temperatures (100 K) to minimize thermal motion artifacts ().

Refinement Software : Compare results from SHELXL vs. OLEX2 to identify systematic errors in structure solution ().

Polymorph Screening : Recrystallize from different solvents (e.g., methanol vs. acetonitrile) to isolate alternative crystal forms ( ).

Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) to validate packing efficiency ().

Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

Substituent Variation : Synthesize analogs with modified alkyl chains (e.g., replacing 2-methylpropyl with cyclopropyl) and test bioactivity ( ).

Pharmacophore Mapping : Identify critical moieties (e.g., pyrazole ring, carboxyl group) using alignment tools like Discovery Studio ().

Enantiomer Separation : Resolve racemic mixtures via chiral HPLC and compare activity of individual enantiomers ( ).

Proteomic Profiling : Use affinity chromatography to identify protein targets in cell lysates ().

Advanced: How can solubility challenges in aqueous buffers be mitigated for in vitro assays?

Methodological Answer:

Salt Formation : Prepare sodium or potassium salts of the acetic acid group to enhance water solubility (as done for hydrochloride salts in ).

Co-Solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain compound stability while avoiding precipitation ().

Nanoparticle Encapsulation : Formulate with polylactic-co-glycolic acid (PLGA) nanoparticles to improve bioavailability (methodology from ).

pH Adjustment : Dissolve the compound in slightly basic buffers (pH 7.4–8.0) to deprotonate the carboxyl group ( ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.